

2-Iodo-4-methoxybenzoic acid synthesis from 4-methoxyanthranilic acid

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Compound of Interest

Compound Name: 2-Iodo-4-methoxybenzoic acid

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Synthesis of 2-Iodo-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-iodo-4-methoxybenzoic acid** from 4-methoxyanthranilic acid. The primary method described is the Sandmeyer reaction, a robust and widely used chemical transformation for the conversion of aromatic amines into aryl halides. This document provides a comprehensive overview of the chemical principles, experimental procedures, and analytical characterization involved in this synthesis.

Overview and Chemical Principles

The synthesis of **2-iodo-4-methoxybenzoic acid** from 4-methoxyanthranilic acid is a classic example of a diazotization reaction followed by a Sandmeyer-type iodination. The process involves two key stages:

- Diazotization:** The primary aromatic amine group ($-NH_2$) of 4-methoxyanthranilic acid is converted into a diazonium salt ($-N_2^+$) using nitrous acid (HNO_2). Nitrous acid is generated in situ from the reaction of sodium nitrite ($NaNO_2$) with a strong acid, typically hydrochloric acid (HCl), at low temperatures ($0-5\text{ }^{\circ}C$) to ensure the stability of the diazonium salt.

- Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I^-) acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group as it is released as nitrogen gas (N_2). This step results in the formation of the desired **2-iodo-4-methoxybenzoic acid**.

The overall reaction is as follows:

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all substances involved is crucial for the safe and effective execution of this synthesis. The table below summarizes key data for the starting material, reagents, and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)	Solubility
4-Methoxyanthranilic acid	C ₈ H ₉ NO ₃	167.16	174-177	339.8 at 760 mmHg	1.303	Slightly soluble in water, soluble in ethanol.
Sodium Nitrite	NaNO ₂	69.00	271	>320 (decomposes)	2.168	Highly soluble in water.
Potassium Iodide	KI	166.00	681	1330	3.12	Highly soluble in water, soluble in ethanol.
2-Iodo-4-methoxybenzoic acid	C ₈ H ₇ IO ₃	278.04	174	Not available	Not available	Slightly soluble in water, soluble in organic solvents. ^[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer iodination of anthranilic acid derivatives.^[2]

Materials:

- 4-methoxyanthranilic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- 5-N Sulfuric acid (H_2SO_4)
- Deionized water
- Ice

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Beakers
- Büchner funnel and flask for vacuum filtration
- Heating mantle with stirring capabilities
- pH indicator paper

Diazotization of 4-Methoxyanthranilic Acid

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 150 g of 4-methoxyanthranilic acid in 2 liters of deionized water.
- Cool the suspension to 0 °C in an ice bath with continuous stirring.
- Slowly add 80 ml of concentrated hydrochloric acid to the suspension.
- In a separate beaker, prepare a solution of 62 g of sodium nitrite in 130 ml of deionized water.
- Add the sodium nitrite solution dropwise to the stirred suspension of 4-methoxyanthranilic acid over a period of 30 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition.
- After the addition is complete, continue stirring the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Iodination

- In a large beaker, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.
- Cool this potassium iodide solution to 3-6 °C.
- Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise over a period of 45 minutes with vigorous stirring. Maintain the temperature of the reaction mixture between 3-6 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. During this time, the evolution of nitrogen gas will be observed.
- Slowly heat the mixture to reflux and maintain reflux for 2 hours.

Work-up and Purification

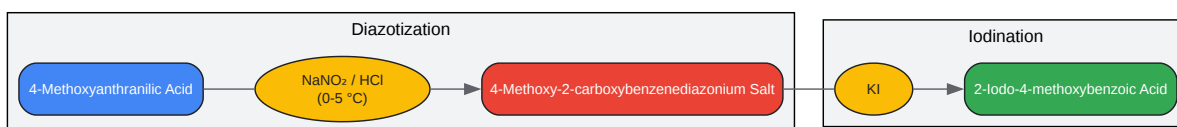
- Cool the reaction mixture to room temperature. A brown precipitate of the crude product should form.
- Collect the precipitated brown crystals by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
- Dry the filter cake under reduced pressure to obtain the crude **2-iodo-4-methoxybenzoic acid**. The reported melting point of the crude product is 174 °C.[2]
- For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture can be performed.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined reaction pathway. The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Reaction Mechanism

The reaction begins with the formation of the electrophilic nitrosonium ion (NO^+) from nitrous acid in an acidic medium. The amine group of 4-methoxyanthranilic acid then attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to form the diazonium salt. In the subsequent iodination step, the iodide ion displaces the dinitrogen molecule.

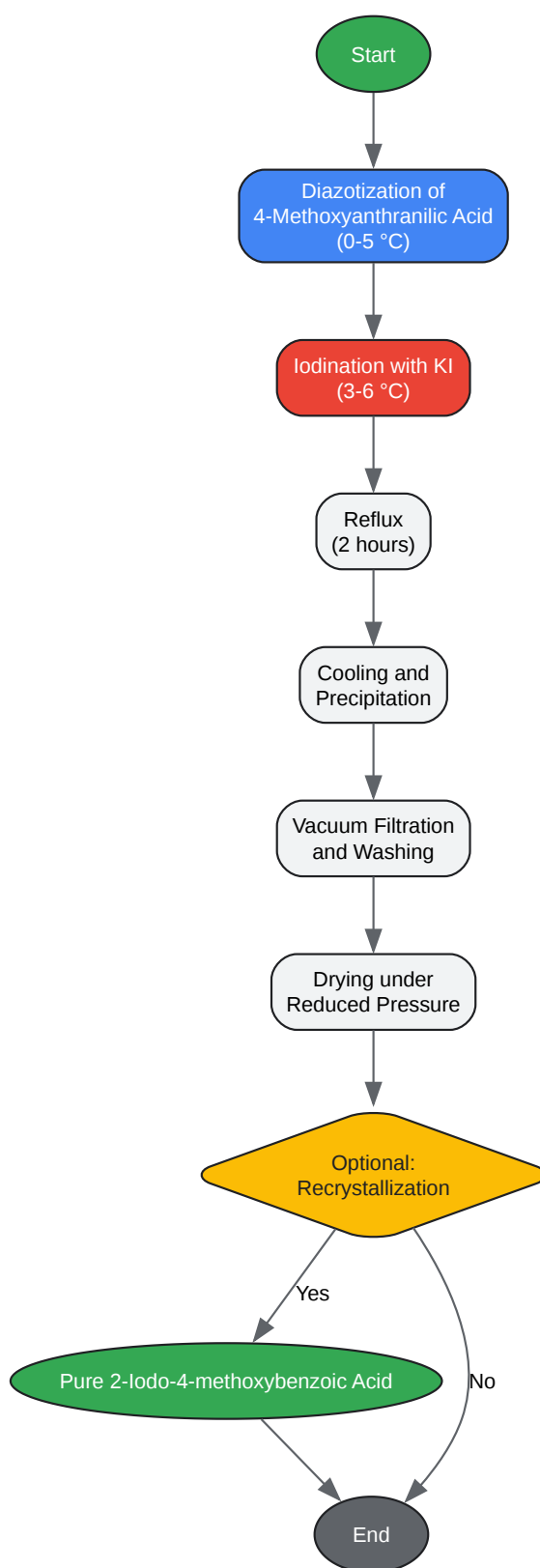


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Caption: Reaction pathway for the synthesis of **2-iodo-4-methoxybenzoic acid**.

Experimental Workflow

The overall experimental process can be visualized as a series of sequential steps, from the preparation of the reactants to the final purification of the product.



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Caption: Experimental workflow for the synthesis and purification.

Characterization of 2-Iodo-4-methoxybenzoic Acid

The identity and purity of the synthesized **2-iodo-4-methoxybenzoic acid** should be confirmed using standard analytical techniques.

- **Melting Point:** The melting point of the purified product should be sharp and consistent with the literature value (174 °C).^[2] A broad melting range would indicate the presence of impurities.
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:
 - A broad peak in the region of 2500-3300 cm^{-1} corresponding to the O-H stretch of the carboxylic acid.
 - A strong absorption band around 1700 cm^{-1} due to the C=O stretching of the carboxylic acid.
 - Peaks in the 1600-1450 cm^{-1} region corresponding to C=C stretching in the aromatic ring.
 - A strong peak around 1250 cm^{-1} for the C-O stretching of the aryl ether.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 7-8 ppm), and their integration and coupling constants will be consistent with the substitution pattern. The methoxy protons will appear as a sharp singlet at around 3.8-4.0 ppm, integrating to three protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the iodine atom showing a characteristic upfield

shift compared to a non-substituted carbon. The methoxy carbon will appear at around 55-60 ppm.

Safety Considerations

- **Handling of Reagents:** Concentrated hydrochloric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizing agent and is toxic if ingested. Potassium iodide can cause irritation upon contact.
- **Reaction Conditions:** The diazotization reaction is exothermic and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately.
- **Waste Disposal:** All chemical waste should be disposed of in accordance with institutional and local regulations.

This technical guide provides a comprehensive framework for the successful synthesis and characterization of **2-iodo-4-methoxybenzoic acid**. Researchers are encouraged to consult additional literature and safety data sheets for all chemicals before undertaking this procedure.

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